5-(2-bromobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-(2-bromobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thioxodihydropyrimidines This compound is characterized by the presence of a bromobenzylidene group attached to a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 2-bromobenzaldehyde with 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The thioxodihydropyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzylidene derivatives, while oxidation reactions can produce corresponding sulfoxides or sulfones.
Scientific Research Applications
5-(2-bromobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug discovery and development.
Medicine: Research has indicated its potential use in the development of anti-cancer and anti-inflammatory agents.
Industry: It can be used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-bromobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar heterocyclic structure and has been studied for its potential as a CDK2 inhibitor in cancer treatment.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): This compound is used in the synthesis of OLEDs and organic solar cells components due to its electron-withdrawing properties.
Uniqueness
5-(2-bromobenzylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of a bromobenzylidene group and a thioxodihydropyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H11BrN2O2S |
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Molecular Weight |
339.21 g/mol |
IUPAC Name |
5-[(2-bromophenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H11BrN2O2S/c1-15-11(17)9(12(18)16(2)13(15)19)7-8-5-3-4-6-10(8)14/h3-7H,1-2H3 |
InChI Key |
HVPBOBVCXPNGKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2Br)C(=O)N(C1=S)C |
Origin of Product |
United States |
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